molecular formula C25H26FN3O2 B2953305 4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide CAS No. 865658-49-7

4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B2953305
CAS No.: 865658-49-7
M. Wt: 419.5
InChI Key: XDNFSFSOGLFNFN-UHFFFAOYSA-N
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Description

This product is the chemical compound 4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide, provided for research and development purposes. The compound features a benzamide core linked to a 2-fluorophenyl-substituted 4,5,6,7-tetrahydroindazole scaffold . The tetrahydroindazole structure is a privileged scaffold in medicinal chemistry, often explored for its potential to interact with various biological targets . The specific research applications and mechanism of action for this compound are areas for ongoing investigation. Researchers are advised to consult the current scientific literature for the latest findings. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O2/c26-22-9-3-1-7-20(22)24-21-8-2-4-10-23(21)28-29(24)18-13-11-17(12-14-18)25(30)27-16-19-6-5-15-31-19/h1,3,7,9,11-14,19H,2,4-6,8,10,15-16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNFSFSOGLFNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=C2C1)C3=CC=CC=C3F)C4=CC=C(C=C4)C(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques .

Mechanism of Action

The mechanism of action of 4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

The compound 4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-(oxolan-2-ylmethyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its properties and potential applications.

Chemical Structure and Properties

The molecular formula of the compound is C27H23F2N3OC_{27}H_{23}F_{2}N_{3}O, with a molecular weight of approximately 443.498 g/mol. The structure features a tetrahydroindazole moiety, which is critical for its biological activity. The presence of the fluorophenyl group and the oxolane ring enhances its pharmacological properties.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC27H23F2N3O
Molecular Weight443.498 g/mol
PurityTypically ≥ 95%

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and survival.

Case Study: Inhibition of Cancer Cell Proliferation

A study reported that derivatives of tetrahydroindazole compounds demonstrated potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance:

  • Compound 4o exhibited an IC50 value of 2.02 µM against MCF-7 cells.
  • Compound 4r showed an IC50 value of 4.99 µM against the same cell line.

These compounds were found to induce apoptosis and inhibit cell cycle progression, particularly targeting the PI3K/Akt/mTOR signaling pathway .

Antimicrobial Activity

In addition to anticancer effects, some studies have explored the antimicrobial properties of related compounds. For example, certain derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis suggests that modifications to the tetrahydroindazole core can significantly influence biological activity. For instance, substituents on the phenyl rings have been shown to enhance potency against specific cancer cell lines. The introduction of fluorine atoms has been correlated with increased anticancer activity due to better interaction with target proteins involved in tumorigenesis .

Table 2: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
AnticancerMCF-72.02PI3K/Akt/mTOR pathway inhibition
AnticancerHepG24.99Induction of apoptosis
AntimicrobialS. aureus-Bacterial growth inhibition
AntimicrobialE. coli-Bacterial growth inhibition

Q & A

Basic Research Questions

1. Structural Analysis and Synthetic Pathways Q: What are the established synthetic routes for synthesizing this compound, and how can its structural integrity be validated? A: The compound’s synthesis typically involves multi-step protocols, including:

  • Coupling reactions between the tetrahydroindazole core and fluorophenyl groups using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .
  • Amide bond formation between the benzamide moiety and the oxolane-methyl group via activation with reagents like pivaloyl chloride or trichloroisocyanuric acid (TCICA) .
    Validation methods :
    • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the fluorophenyl and tetrahydroindazole groups.
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and purity (>95%) .
    • X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities .

2. Analytical Characterization Techniques Q: Which spectroscopic and computational methods are most effective for characterizing this compound’s physicochemical properties? A:

  • Spectrofluorometry : Assess fluorescence properties, particularly if the benzamide or fluorophenyl groups exhibit π-π* transitions .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and amide (N-H) stretches to confirm bond formation .
  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis data .
  • Chromatography (HPLC/UPLC) : Monitor purity and detect byproducts using reverse-phase columns with acetonitrile/water gradients .

Advanced Research Questions

3. Optimizing Synthetic Routes Q: How can computational tools improve the efficiency of synthesizing this compound? A:

  • Reaction Path Search Algorithms : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for key steps like indazole functionalization .
  • Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for amide coupling .
  • Process Simulation Software : Simulate large-scale synthesis (e.g., in silico scale-up) to identify bottlenecks (e.g., heat transfer in exothermic steps) .
    Example : ICReDD’s integrated computational-experimental workflows reduced reaction optimization time by 40% in similar benzamide syntheses .

4. Mechanistic Studies and Biological Activity Q: What methodologies are recommended for investigating this compound’s potential biological targets? A:

  • Molecular Docking : Screen against protein databases (e.g., PDBe) to predict binding affinities for kinases or GPCRs, leveraging the tetrahydroindazole scaffold’s known role in kinase inhibition .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure activity against target enzymes.
    • Cellular Uptake Studies : Label the compound with a fluorophore (e.g., Cy5) and track intracellular localization via confocal microscopy .
  • Metabolic Stability : Perform liver microsome assays to assess cytochrome P450-mediated degradation .

5. Resolving Contradictory Experimental Data Q: How should researchers address discrepancies in spectroscopic or biological data? A:

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent purity, temperature control) to rule out environmental variability .
  • Multivariate Analysis : Apply principal component analysis (PCA) to NMR or HPLC datasets to isolate outliers or systematic errors .
  • Collaborative Reproducibility : Share raw data (e.g., via PubChem or Zenodo) for independent verification, particularly for biological activity claims .

6. Stability and Degradation Pathways Q: What experimental designs are suitable for studying this compound’s stability under varying conditions? A:

  • Forced Degradation Studies :
    • Thermal Stress : Heat samples to 40–80°C and monitor decomposition via TGA or DSC .
    • Photolytic Stress : Expose to UV light (λ = 254 nm) and track degradation products using LC-MS .
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) and quantify intact compound via HPLC .
  • Computational Predictions : Use software like ACD/Labs to simulate degradation pathways based on bond dissociation energies .

7. Heterocyclic Reactivity and Functionalization Q: How can the tetrahydroindazole core be further functionalized to modulate activity? A:

  • Electrophilic Aromatic Substitution : Introduce halogens or nitro groups at the indazole C4 position using HNO3/H2SO4 or Br2/FeBr3 .
  • Cross-Coupling : Attach bioisosteres (e.g., pyridine, thiophene) via Suzuki-Miyaura reactions to enhance solubility or target selectivity .
  • Reductive Amination : Modify the oxolane-methyl group with primary amines to explore SAR trends .

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